
3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one
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Overview
Description
3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a 2-hydroxy-2-methylpropyl group. Pyrrolidinones are known for their diverse biological activities and are used as versatile building blocks in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-2-methylpropyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of N-substituted piperidines with specific oxidants and additives. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for pyrrolidinones often involve the amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, or ring expansion of β-lactams or cyclopropylamides . These methods are designed to be efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like copper(II) catalysts, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound exhibits biological activities, making it useful in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 3-(2-hydroxy-2-methylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A basic structure without the 2-hydroxy-2-methylpropyl group.
N-methylpyrrolidin-2-one: A derivative with a methyl group on the nitrogen atom.
Pyrrolidin-2,5-dione: A compound with an additional carbonyl group at the 5-position.
Uniqueness
3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one is unique due to the presence of the 2-hydroxy-2-methylpropyl group, which imparts specific chemical and biological properties. This substitution can enhance the compound’s solubility, reactivity, and biological activity compared to its simpler analogs .
Biological Activity
3-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one is a compound that has garnered interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₇H₁₃NO₂
- Molecular Weight : 143.19 g/mol
- CAS Number : Not specified in the sources but can be found in chemical databases.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the context of its effects on various cellular pathways and potential therapeutic uses.
Key Findings:
- WNT Pathway Modulation : The compound has been shown to interact with the WNT signaling pathway, which is critical for cell proliferation and differentiation. In vitro studies reported an IC50 value of approximately 23 nM, indicating potent activity in this regard .
- Microsomal Stability : The introduction of polar groups, such as the hydroxyethyl or 2-hydroxy-2-methylpropyl substituents, significantly improved the microsomal stability of related compounds in preclinical studies. This suggests that similar modifications could enhance the pharmacokinetic profile of this compound .
- Therapeutic Potential : The compound has been investigated for its potential as a therapeutic agent in various conditions, including metabolic disorders and cancer treatments. Its ability to modulate key pathways makes it a candidate for further research.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential.
Parameter | Value |
---|---|
Clearance (Cl) | Varied across species (e.g., mouse: 1.87 L/h/kg) |
Volume of Distribution (Vd) | Medium values observed across species |
Bioavailability (F) | Approximately 70% predicted for humans |
Half-life (t1/2) | Ranges from 0.55 h (mouse) to ∼0.70 h (human prediction) |
The above table summarizes key pharmacokinetic parameters derived from studies on related compounds, providing insights into expected behavior in vivo .
Case Studies
- In Vivo Efficacy : A study demonstrated that compounds structurally related to this compound exhibited significant antitumor activity in mouse xenograft models, suggesting potential applications in oncology .
- Metabolic Studies : Another investigation highlighted how modifications to the structure improved metabolic stability and solubility, which are critical factors for drug development .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(2-hydroxy-2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-8(2,11)5-6-3-4-9-7(6)10/h6,11H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
QBEQAKRHNXBMKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCNC1=O)O |
Origin of Product |
United States |
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